

Impact of Cisapride on QT interval in canine left ventricular wedge preparation

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Technical Support Center: Cisapride's Impact on Canine QT Interval

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of **cisapride** on the QT interval in canine left ventricular wedge preparations.

Frequently Asked Questions (FAQs)

Q1: We are applying **cisapride** to our canine left ventricular wedge preparation, but we are not observing Torsade de Pointes (TdP), even at high concentrations that significantly prolong the QT interval. What could be the reason?

A1: This is a known phenomenon. The arrhythmogenic effects of **cisapride**, specifically the induction of TdP, are not directly proportional to the extent of QT prolongation.[1][2][3] Studies have shown that **cisapride** exhibits a biphasic effect on transmural dispersion of repolarization (TDR), which is a key factor in the development of TdP.[1][2][3]

• Low Concentrations (e.g., 0.2 μmol/L): At lower concentrations, **cisapride** maximally increases TDR, creating a vulnerable window for the induction of TdP with programmed electrical stimulation.[1][2][3]







High Concentrations (e.g., >0.2 μmol/L): As the concentration of cisapride increases, the QT interval continues to prolong. However, the TDR paradoxically decreases.[1][3] This reduction in TDR at higher concentrations is believed to be the reason why TdP is no longer inducible.[1][3]

Therefore, the absence of TdP at high **cisapride** concentrations is an expected finding and supports the hypothesis that TDR, rather than just QT prolongation, is a critical determinant for **cisapride**-induced arrhythmogenesis.[1][2][3]

Q2: Is there a specific reason why epicardial stimulation is often used to induce TdP in this experimental model?

A2: Yes, the site of stimulation is critical. TdP is more readily induced with epicardial stimulation compared to endocardial stimulation in the canine left ventricular wedge preparation treated with **cisapride**.[1][2][3] Epicardial activation has been shown to augment the transmural dispersion of repolarization (TDR), further increasing the arrhythmic risk under long-QT conditions.[1][2][3]

Q3: What is the primary mechanism by which cisapride prolongs the QT interval?

A3: **Cisapride** prolongs the QT interval primarily by blocking the rapid component of the delayed rectifier potassium current (IKr).[3][4] This block of IKr leads to a delay in cardiac repolarization, which manifests as a prolongation of the action potential duration and, consequently, a longer QT interval on the electrocardiogram (ECG).[4][5]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Inconsistent QT prolongation with the same cisapride concentration.	Variability in tissue viability or perfusion.	Ensure consistent and adequate perfusion of the wedge preparation. Monitor perfusion pressure and flow rate. Allow for a sufficient equilibration period before drug application.
Temperature fluctuations in the perfusate.	Maintain a constant temperature of the Tyrode's solution (e.g., 35°C to 35.5°C) as temperature can affect ion channel kinetics.[3]	
Inaccurate drug concentration.	Prepare fresh drug solutions for each experiment. Use a calibrated solvent-resistant syringe for accurate administration. Cisapride can be dissolved in DMSO.[3]	
Failure to induce TdP even at optimal cisapride concentrations (e.g., 0.2 µmol/L).	Suboptimal programmed electrical stimulation (PES) protocol.	Review and optimize your PES protocol. The timing of the extrastimulus (S2) is critical for inducing reentry.[3]
Incorrect stimulation site.	Ensure you are using epicardial stimulation, as this has been shown to be more effective in inducing TdP with cisapride.[1][2][3]	
Individual variability in canine hearts.	Be aware that there can be inherent biological variability between animals. Repeating the experiment with wedges from different animals may be necessary.	



Difficulty in measuring Transmural Dispersion of Repolarization (TDR).	Poor quality of transmembrane action potential recordings.	Ensure stable impalement of the microelectrodes in the epicardial and M-regions. Use high-quality glass microelectrodes with appropriate resistance.
Incorrect placement of recording electrodes.	Accurately identify and record from the epicardial and M-cell regions to correctly calculate TDR.	

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **cisapride** on key electrophysiological parameters in the canine left ventricular wedge preparation, based on published data.

Table 1: Effect of **Cisapride** on QT Interval and Transmural Dispersion of Repolarization (TDR) with Epicardial Stimulation

Cisapride Concentration (µmol/L)	QT Interval (ms)	TDR (ms)
0 (Control)	309	66
0.1	332	90
0.2	332	90
1.0	345	83
5.0	350	75

Data adapted from Di Diego et al., Circulation, 2003.[3]

Table 2: Effect of Cisapride on Tpeak-Tend Interval with Epicardial Stimulation



Cisapride Concentration (µmol/L)	Tpeak-Tend Interval (ms)
0 (Control)	59
0.1	77
0.2	80
1.0	77
5.0	70

Data adapted from Di Diego et al., Circulation, 2003.[3]

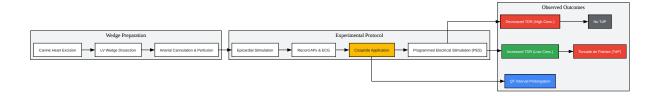
Experimental Protocols Canine Left Ventricular Wedge Preparation

- Animal Preparation: Adult dogs are anticoagulated with heparin and anesthetized with sodium pentobarbital.[3]
- Heart Excision: The chest is opened via a left thoracotomy, and the heart is rapidly excised and placed in cold Tyrode's solution.[3]
- Wedge Dissection: A transmural wedge of the left ventricular free wall, typically from the anterior region, is dissected. The dimensions are approximately 12 x 30 x 12 mm.[3]
- Arterial Cannulation and Perfusion: A branch of the left anterior descending coronary artery supplying the wedge is cannulated. The preparation is then perfused with Tyrode's solution, maintained at a constant temperature (e.g., 35-35.5°C).[3]
- · Electrophysiological Recordings:
 - Transmembrane Action Potentials: Floating microelectrodes are used to record action potentials from the epicardial and M-regions.[1][2]
 - Pseudo-ECG: A transmural pseudo-ECG is recorded simultaneously.[1][2]
- Stimulation: The preparation is stimulated at a basic cycle length (e.g., 2000 ms) from either the epicardial or endocardial surface.[3]



• Drug Application: **Cisapride**, dissolved in a suitable solvent like DMSO, is added to the perfusate at increasing concentrations.[3] A sufficient equilibration period (e.g., 30-40 minutes) is allowed between concentrations.[3]

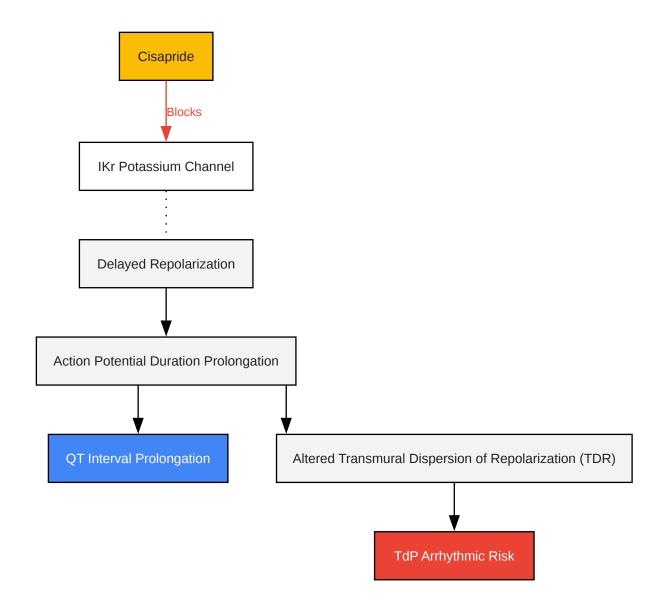
Visualizations



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Caption: Experimental workflow for assessing cisapride's effects.

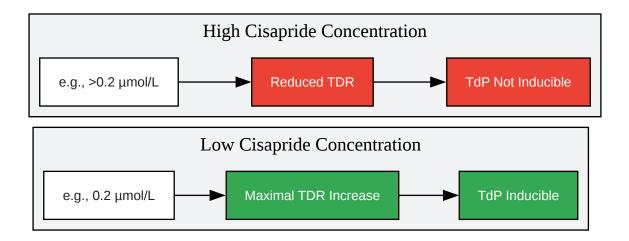




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Caption: Signaling pathway of cisapride-induced QT prolongation.





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Caption: Relationship between cisapride concentration, TDR, and TdP.

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